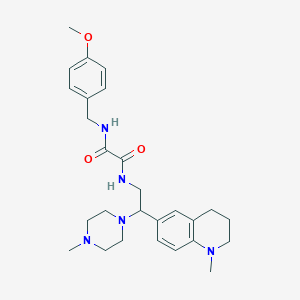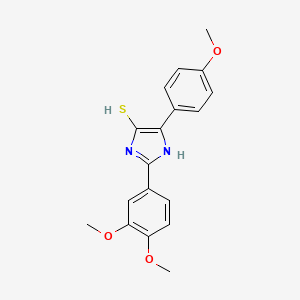
methyl 4-((2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structures and Synthetic Approaches
Hydrogen-bonded Supramolecular Structures : Research on substituted 4-pyrazolylbenzoates, which share a resemblance in structural motifs to the compound of interest, has revealed diverse supramolecular structures ranging from one-dimensional chains to three-dimensional frameworks through hydrogen bonding. These findings illustrate the compound's potential role in developing materials with specific molecular architectures (Portilla et al., 2007).
Renewable PET Synthesis : In the context of sustainable materials, research on the Diels–Alder and dehydrative aromatization reactions involving furan derivatives for producing biobased terephthalic acid precursors indicates the relevance of furan-containing compounds in creating renewable plastics. Such studies underscore the importance of furan derivatives in green chemistry and materials science applications (Pacheco et al., 2015).
Antimicrobial and Anticancer Activities : The exploration of furan ring-containing organic ligands and their metal complexes for antimicrobial activities provides a glimpse into the pharmaceutical potential of compounds with furan motifs. These studies contribute to understanding how structural variations influence biological activity and offer pathways for designing new therapeutics (Patel, 2020).
Potential Applications in Pharmacology and Materials Science
Leukotriene Receptor Antagonism : Research into compounds with furan and carbamoyl groups has identified potential antagonists of leukotriene receptors, suggesting applications in treating inflammatory diseases. This highlights the pharmacological relevance of studying compounds with similar structural features (Ando et al., 2004).
Crystal Engineering and Phase Transitions : Studies on methyl 2-(carbazol-9-yl)benzoate, though not identical, offer insight into the use of pressure in crystal engineering to induce phase transitions in compounds with complex molecular structures. This research is pertinent to the development of materials with tunable properties for technological applications (Johnstone et al., 2010).
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-pyrazol-1-ylethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-18(23)14-7-5-13(6-8-14)17(22)19-12-15(16-4-2-11-25-16)21-10-3-9-20-21/h2-11,15H,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMFTHRWHILTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine](/img/structure/B2723016.png)
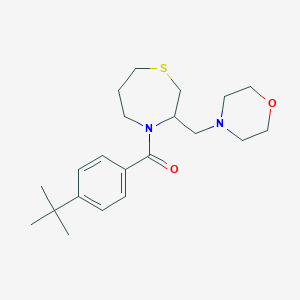

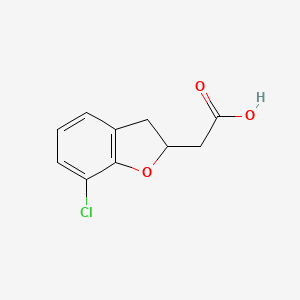

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2723023.png)
![Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2723026.png)
![2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723027.png)
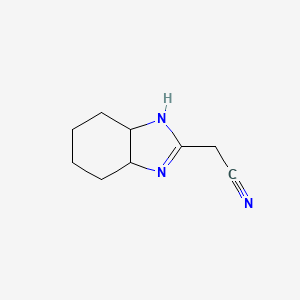
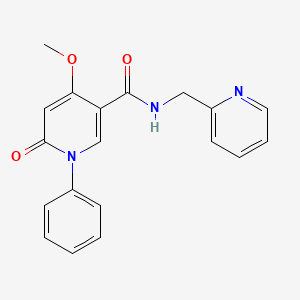
![4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2723030.png)
